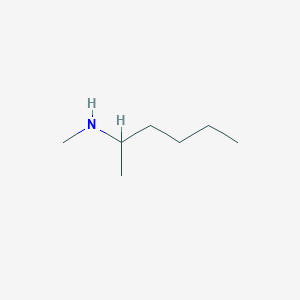
(Hexan-2-yl)(methyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
科学的研究の応用
(Hexan-2-yl)(methyl)amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of amine metabolism and enzyme interactions.
Industry: this compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
Target of Action
(Hexan-2-yl)(methyl)amine, also known as N-methylhexan-2-amine, is a type of organic compound known as a primary amine . Primary amines are characterized by the presence of a single alkyl or aryl group on the nitrogen atom Primary amines in general are known to interact with various biological targets, including enzymes, receptors, and other proteins, depending on their structure and the specific biological context .
Mode of Action
Primary amines, including this compound, are known to act as nucleophiles, reacting with electrophilic functional groups in various biochemical reactions . For instance, they can react with carbonyl compounds such as aldehydes and ketones to form imines .
Biochemical Pathways
Amines in general are involved in a wide range of biochemical pathways, including those related to neurotransmission, protein synthesis, and metabolic regulation .
Pharmacokinetics
The pharmacokinetics of amines can vary widely depending on their specific chemical structure and the biological context .
Result of Action
Amines can have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
The action of this compound, like that of other amines, can be influenced by various environmental factors. These may include the pH of the surrounding environment, the presence of other molecules that can react with the amine, and the specific biological context . For instance, the reactivity of amines as nucleophiles can be influenced by the pH, with their nucleophilicity generally being greatest near a pH of 5 .
Safety and Hazards
生化学分析
Biochemical Properties
Amines like (Hexan-2-yl)(methyl)amine are classified according to the number of carbon atoms bonded directly to the nitrogen atom. A primary amine has one alkyl (or aryl) group on the nitrogen atom, a secondary amine has two, and a tertiary amine has three
Cellular Effects
Amines can interact with various cellular processes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As an amine, it may participate in various chemical reactions, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Amines can be involved in various metabolic pathways, potentially interacting with enzymes or cofactors .
Transport and Distribution
Amines can interact with various transporters or binding proteins, potentially influencing their localization or accumulation .
Subcellular Localization
Amines can be directed to specific compartments or organelles through various targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions
(Hexan-2-yl)(methyl)amine can be synthesized through several methods. One common approach involves the alkylation of methylamine with 2-hexanone. The reaction typically proceeds under basic conditions, using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the methylamine, followed by the addition of 2-hexanone. The reaction mixture is then heated to promote the formation of the desired amine.
Another method involves the reductive amination of 2-hexanone with methylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. This method is advantageous due to its high yield and selectivity.
Industrial Production Methods
In an industrial setting, this compound can be produced on a larger scale using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher efficiency and product purity. The use of catalytic hydrogenation in the presence of a metal catalyst is also common in industrial processes.
化学反応の分析
Types of Reactions
(Hexan-2-yl)(methyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the amine to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary amine derivatives
Substitution: Alkylated or acylated amines
類似化合物との比較
Similar Compounds
Methylamine: A primary amine with a simpler structure, used in various chemical syntheses.
Hexylamine: Another primary amine, differing by the absence of the methyl group attached to the nitrogen atom.
Dimethylamine: A secondary amine with two methyl groups attached to the nitrogen atom.
Uniqueness
(Hexan-2-yl)(methyl)amine is unique due to its specific combination of a hexyl group and a methyl group attached to the nitrogen atom. This structure imparts distinct reactivity and properties compared to other amines. For example, its steric hindrance and electronic effects differ from those of simpler amines like methylamine or hexylamine, making it suitable for specific synthetic applications and industrial processes.
特性
IUPAC Name |
N-methylhexan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N/c1-4-5-6-7(2)8-3/h7-8H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOSRAKKOYHQBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
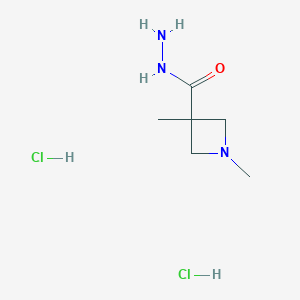
![(2Z)-2-(methylsulfonyl)-3-{4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}acrylonitrile](/img/structure/B2835743.png)
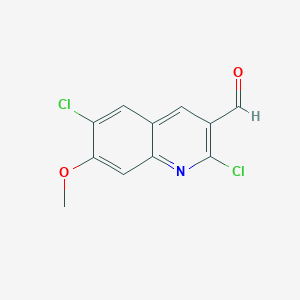
![2-(4-phenoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2835746.png)
![N-(1-cyanocyclopentyl)-6-cyclopropyl-3-(2,2-dimethylpropyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2835747.png)
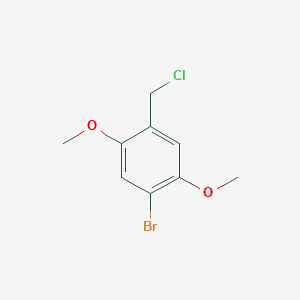
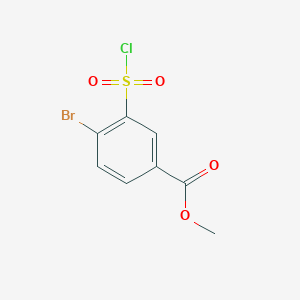

![6-(tert-butyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone](/img/structure/B2835754.png)
![N-tert-butyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2835755.png)
![5-bromo-2-chloro-N-{2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide](/img/structure/B2835756.png)
![6-bromo-3-[(2E)-3-phenylprop-2-enoyl]-2H-chromen-2-one](/img/structure/B2835758.png)
![{[2-(3,4-Dichlorophenoxy)phenyl]methyl}(ethyl)amine hydrochloride](/img/structure/B2835762.png)
![1-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(2-methoxyphenoxy)ethan-1-one](/img/structure/B2835763.png)
